リカリ B

説明

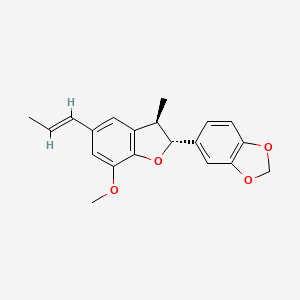

Licarin B is a natural product found in Aristolochia taliscana, Iryanthera lancifolia, and other organisms with data available.

科学的研究の応用

代謝性疾患

リカリ Bは、Myristica fragrans由来のネオリグナンであり、代謝経路、特にインスリン感受性の改善に対する効果が研究されています。 これはPPARγ受容体に作用し、脂肪細胞内のIRS-1/PI3K/AKT経路において重要な役割を果たすGLUT4の活性を高めます 。これは、インスリン抵抗性や糖尿病などの疾患治療における潜在的な用途を示唆しています。

薬理学

薬理学的研究では、this compoundが部分的なPPARγアゴニストとして働くことが、代謝症候群の新しい薬剤開発の可能性を開いています 。脂質とグルコースの代謝に関連する遺伝子発現を調節する能力は、これらの基本的な代謝プロセスを標的とした治療法を作成するために利用できます。

生化学

This compoundの細胞シグナル伝達経路との相互作用は、生化学研究において重要です。 PPARγの活性化とその後のGLUT4やアディポネクチンの分泌に対する効果など、その分子メカニズムを理解することは、細胞代謝と治療薬の開発に関する洞察を提供します .

農業

農業における直接的な応用は十分に文書化されていませんが、this compoundの抗菌特性などの生物活性は、植物保護または天然の殺虫剤の代替手段として検討できます。 代謝調節における役割は、植物の成長やストレス応答にも影響を与える可能性があります .

環境科学

環境科学におけるthis compoundの研究は、その自然発生と生態学的役割に焦点を当てることができます。 植物における二次代謝産物として、植物と環境の相互作用に役割を果たす可能性があり、これは生態系と生物多様性の理解に関連する可能性があります .

材料科学

This compoundの材料科学における可能性は、その化学構造にあり、これは特定の特性を持つ新しい化合物を合成するための出発点として使用できます。 そのネオリグナン骨格は、生物活性を持つ新しい材料の開発に役立つ可能性があります .

食品産業

This compoundの供給源であるMyristica fragransは、その料理用途で知られています。 This compoundに関する研究では、その生物活性特性を考えると、食品保存、フレーバー付け、または栄養強化への影響を調査することができます .

化粧品業界

化粧品業界は、細胞代謝に対する潜在的な効果と抗酸化活性を利用して、皮膚の健康のための製品にthis compoundを組み込むことで恩恵を受ける可能性があります .

作用機序

Target of Action

Licarin B, a neolignan isolated from Myristica fragrans, primarily targets the Peroxisome proliferator-activated receptors (PPARγ) and GLUT4 . PPARγ is a ligand-activated transcription factor that regulates lipid and glucose metabolism . GLUT4 is a glucose transporter that plays a crucial role in maintaining glucose homeostasis .

Mode of Action

Licarin B acts as a partial PPARγ receptor agonist . It improves insulin sensitivity by upregulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway . This pathway is critical for insulin signaling .

Biochemical Pathways

Licarin B affects the IRS-1/PI3K/AKT pathway . This pathway is essential for insulin signaling and glucose metabolism . Activation of this pathway by Licarin B leads to upregulation of GLUT4 expression and translocation, enhancing insulin sensitivity .

Result of Action

Licarin B’s action results in improved insulin sensitivity . It causes an increase in GLUT4 expression and translocation, leading to enhanced glucose uptake . Additionally, Licarin B has been shown to damage mitochondria and activate autophagy, leading to the death of Toxoplasma gondii .

生化学分析

Biochemical Properties

Licarin B interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It acts as a partial PPARγ receptor agonist, confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .

Cellular Effects

Licarin B has been shown to improve insulin sensitivity by upregulating the GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway . It also enhances adiponectin secretion and modulates the mRNA expression profile of PPARγ target genes C/EBPα, IRS-2, and LPL . In addition, Licarin B exhibits activity against the Toxoplasma gondii RH strain by damaging mitochondria and activating autophagy .

Molecular Mechanism

At the molecular level, Licarin B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to improve insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

It has been shown to lead to an increase in insulin sensitivity by regulating the expression and translocation of GLUT4 .

Dosage Effects in Animal Models

In animal models, Licarin B treatment significantly reduced the parasite burden in tissues compared to no treatment . It protected 90% of infected mice from death at a dosage of 50 mg/kg.bw .

Metabolic Pathways

Licarin B is involved in the PPARγ and insulin signaling pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

特性

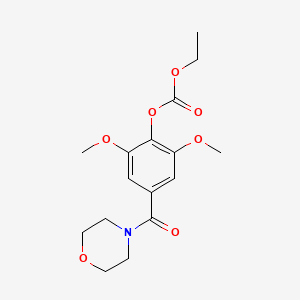

IUPAC Name |

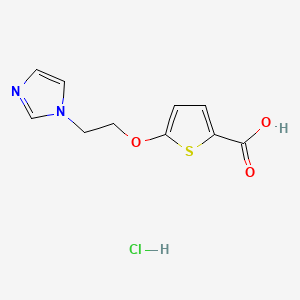

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMQXURQRMNSBM-YZAYTREXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317642 | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51020-87-2 | |

| Record name | (-)-Licarin-B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51020-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licarin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)